2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide
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Overview
Description
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide typically involves the bromination of 5-chloro-1,3-thiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions often include a solvent like acetonitrile or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(Substituted methyl)-5-chloro-1,3-thiazoles.
Oxidation: Formation of 2-(Bromomethyl)-5-chloro-1,3-thiazole sulfoxides or sulfones.
Reduction: Formation of 2-(Bromomethyl)-5-chloro-1,3-thiazolidines.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The compound may also interact with enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide is unique due to the presence of both a bromomethyl group and a chloro substituent on the thiazole ring. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the chloro group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C4H4Br2ClNS |
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Molecular Weight |
293.41 g/mol |
IUPAC Name |
2-(bromomethyl)-5-chloro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C4H3BrClNS.BrH/c5-1-4-7-2-3(6)8-4;/h2H,1H2;1H |
InChI Key |
OCIQDRXWKJRUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CBr)Cl.Br |
Origin of Product |
United States |
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